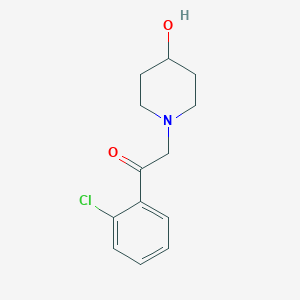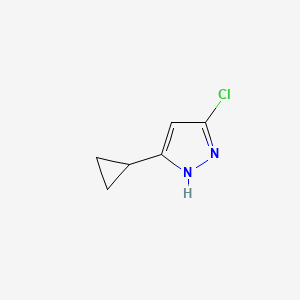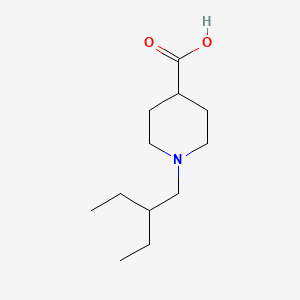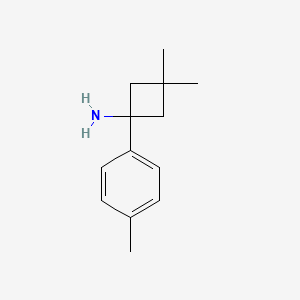
1-(2-Chlorophenyl)-2-(4-hydroxypiperidin-1-yl)ethan-1-one
説明
1-(2-Chlorophenyl)-2-(4-hydroxypiperidin-1-yl)ethan-1-one, also known as 2-chloro-N-(4-hydroxyphenyl)piperidine-1-ethanone (CHPPE), is a synthetic compound that has been studied for its potential therapeutic applications. It is a member of the phenylpiperidine class of compounds and is structurally related to other compounds such as fentanyl and meperidine. CHPPE has been found to possess analgesic, sedative, and anticonvulsant properties in animal models, making it a promising candidate for further research and development.
科学的研究の応用
CHPPE has been studied extensively in animal models for its potential therapeutic applications. It has been found to possess analgesic, sedative, and anticonvulsant properties. In addition, CHPPE has been found to exhibit antidepressant-like effects in mice, suggesting that it may be useful for the treatment of depression. Additionally, CHPPE has been shown to possess neuroprotective effects in animal models of stroke and traumatic brain injury, indicating that it may be useful for the treatment of neurological disorders.
作用機序
The exact mechanism of action of CHPPE is not yet fully understood. However, it is believed to act as a partial agonist at the mu-opioid receptor, which is involved in pain perception and regulation of the body’s stress response. It is also believed to act on other receptors, such as the sigma-1 receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects
In animal models, CHPPE has been found to possess analgesic, sedative, and anticonvulsant effects. It has also been found to exhibit antidepressant-like effects in mice, suggesting that it may be useful for the treatment of depression. Additionally, CHPPE has been shown to possess neuroprotective effects in animal models of stroke and traumatic brain injury, indicating that it may be useful for the treatment of neurological disorders.
実験室実験の利点と制限
One of the major advantages of using CHPPE in laboratory experiments is that it is relatively easy to synthesize in a two-step process. This makes it a cost-effective choice for researchers. Additionally, CHPPE has been found to possess a wide range of potential therapeutic applications, making it an attractive candidate for further research and development.
However, there are some limitations to using CHPPE in laboratory experiments. For example, the exact mechanism of action of CHPPE is not yet fully understood, making it difficult to accurately assess its potential therapeutic effects. Additionally, CHPPE has been found to possess a wide range of potential side effects, including respiratory depression, sedation, and nausea, which can limit its usefulness in certain experiments.
将来の方向性
For research on CHPPE include further characterization of its mechanism of action, as well as further studies to assess its potential therapeutic effects in humans. Additionally, further studies are needed to assess the safety and efficacy of CHPPE in clinical settings. Finally, further research is needed to develop more efficient and cost-effective synthesis methods for CHPPE.
特性
IUPAC Name |
1-(2-chlorophenyl)-2-(4-hydroxypiperidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c14-12-4-2-1-3-11(12)13(17)9-15-7-5-10(16)6-8-15/h1-4,10,16H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPXUPHFHRDIBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC(=O)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-2-(4-hydroxypiperidin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-Cyclopropyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B1466347.png)


![2-(4-Chlorophenyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1466356.png)




![1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1466362.png)
![1-{[(4-Methoxyphenyl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466363.png)

![2-(4-Chlorophenyl)spiro[3.3]heptan-2-amine](/img/structure/B1466367.png)
![(1-cyclopropyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1466368.png)
![1-[(5-Methylthiophen-2-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1466369.png)